molecular formula C20H21ClN4O2S2 B3128297 N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide CAS No. 338794-33-5

N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide

Cat. No. B3128297
CAS RN: 338794-33-5
M. Wt: 449 g/mol
InChI Key: XNMRNPKDOPOZBB-UHFFFAOYSA-N
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Description

N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN4O2S2 and its molecular weight is 449 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study described the synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds and their evaluation for antibacterial and antifungal activities, indicating that some compounds exhibited promising antibacterial potency against various strains, highlighting the chemical's potential in antimicrobial applications (Wang, Wan, & Zhou, 2010).
  • Another study focused on the synthesis and characterization of a specific compound, analyzing its structure and properties using IR, NMR, UV spectra, and X-ray diffraction methods. The research also explored the compound's electronic properties and theoretical aspects, like molecular orbital energies and molecular electrostatic potential maps, providing a comprehensive understanding of the chemical's physical and chemical characteristics (Ataol & Ekici, 2014).

Antimicrobial and Anticancer Properties

  • The antimicrobial properties of various derivatives containing 1,2,4-triazole were tested against bacteria, mold, and yeast. These studies suggest the compound's effectiveness in inhibiting microbial growth and its potential in developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
  • A research focused on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, and these compounds showed significant antimicrobial activity against various microorganisms. This study provides insight into the compound's utility in creating potent antimicrobial agents (Hassan, 2013).
  • Novel derivatives were synthesized and tested for their anticancer activity. The findings indicate that the chemical structure might be crucial in developing new anticancer drugs, showing potential for therapeutic applications (Żołnowska, Sławiński, Pogorzelska, Szafrański, Kawiak, Stasiłojć, Belka, Ulenberg, & Bączek, 2016).

Physicochemical Studies and Applications

  • Some compounds were synthesized and investigated for their physicochemical properties. The study provides insights into the reactivity and properties of these compounds, which is essential for understanding their potential applications in various fields (Ihnatova, Kaplaushenko, & Frolova, 2020).
  • The physicochemical properties of 1,2,4-triazole derivatives were explored, highlighting the significance of such studies in understanding the compound's potential for various scientific applications (Gotsulya, Panasenko, Knysh, & Pryimenko, 2018).

properties

IUPAC Name

4-chloro-N-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S2/c1-3-13-28-20-23-22-19(25(20)2)18(14-15-7-5-4-6-8-15)24-29(26,27)17-11-9-16(21)10-12-17/h3-12,18,24H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMRNPKDOPOZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide

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